

Application Notes and Protocols for In Vitro Dissolution Testing of Rosuvastatin Calcium

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Compound of Interest

Compound Name: Rosuvastatin (Calcium)

Cat. No.: B14802082

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of standardized protocols for the in vitro dissolution testing of rosuvastatin calcium immediate-release formulations. This document outlines the necessary apparatus, dissolution media, and analytical procedures as referenced from pharmacopeias and scientific literature.

Introduction

Rosuvastatin calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme instrumental in cholesterol synthesis. The in vitro dissolution test is a critical quality control parameter that evaluates the release of the active pharmaceutical ingredient (API) from its dosage form, ensuring batch-to-batch consistency and providing insights into its potential in vivo bioavailability. For generic drug products, demonstrating similar dissolution profiles to the innovator product is essential for obtaining biowaivers.

This document details established protocols for conducting in vitro dissolution studies on rosuvastatin calcium tablets and capsules.

Data Presentation: Comparative Dissolution Profiles

The following tables summarize quantitative data from various studies, showcasing the percentage of rosuvastatin calcium dissolved over time in different dissolution media.

Table 1: Mean Cumulative Drug Release of Rosuvastatin Calcium Tablets (20 mg) in Various Media

Time (min)	0.1 N HCl (pH 1.2)	0.05 M Phosphate Buffer (pH 6.8)	0.05 M Sodium Citrate Buffer (pH 6.6)
Crestor®			
5	35.2%	25.1%	55.4%
10	51.8%	48.9%	78.3%
15	64.3%	65.8%	89.2%
30	80.1%	88.7%	95.6%
45	85.4%	94.2%	97.8%
60	88.9%	98.5%	99.1%
Resova®			
5	33.1%	22.4%	48.7%
10	50.2%	45.3%	72.1%
15	63.5%	63.1%	85.4%
30	79.8%	85.9%	96.8%
45	86.2%	93.5%	100.2%
60	88.7%	98.8%	102.1%
Ivarin®			
5	28.7%	30.1%	50.1%
10	45.3%	55.8%	75.2%
15	58.9%	72.4%	88.9%
30	69.8%	90.1%	96.1%
45	73.1%	95.3%	98.2%
60	75.2%	98.4%	99.8%

Table 2: Comparative Dissolution of Rosuvastatin Calcium and Telmisartan Combination Tablets in pH 6.8 Phosphate Buffer[1]

Time (min)	Rosuvastatin Calcium (% Average Release)
10	29.86%
20	48.23%
30	65.32%
45	79.22%
60	99.63%

Experimental Protocols

The following are detailed methodologies for conducting in vitro dissolution testing of rosuvastatin calcium, based on United States Pharmacopeia (USP), FDA recommendations, and published literature.

USP General Chapter <711> Dissolution Testing

This protocol is a standard method for immediate-release solid dosage forms.

Apparatus:

- Apparatus 1 (Basket): Often used for capsules.[2]
- Apparatus 2 (Paddle): Commonly used for tablets.[1]

Dissolution Media: The choice of dissolution medium is critical and should be justified based on the drug's properties and regulatory recommendations.

- 0.1 N Hydrochloric Acid (pH 1.2): Simulates gastric fluid.
- 0.05 M Phosphate Buffer (pH 6.8): Simulates intestinal fluid.[2][3]

- 0.05 M Sodium Citrate Buffer (pH 6.6): Recommended by the FDA for rosuvastatin calcium dissolution studies.[4]

General Parameters:

- Volume of Dissolution Medium: 900 mL.[1][2]
- Temperature: 37 ± 0.5 °C.[2][5]
- Rotation Speed:
 - Apparatus 1 (Basket): 50 RPM.[2]
 - Apparatus 2 (Paddle): 50 RPM.[1][2] For pellets, 100 RPM may be used.[3]
- Sampling Times: 5, 10, 15, 30, 45, and 60 minutes are typical.[1]
- Acceptance Criteria (USP): Not less than 80% (Q) of the labeled amount of rosuvastatin is dissolved in 45 minutes.[6]

Procedure:

- Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.
- Equilibrate the medium to 37 ± 0.5 °C.
- Place one tablet or capsule in each vessel.
- Immediately operate the apparatus at the specified rate.
- At each specified time interval, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

- Filter the samples promptly through a suitable filter (e.g., 0.45 μm nylon).[3][7][8]
- Analyze the filtered samples for rosuvastatin concentration.

Analytical Methods for Quantification

3.2.1. UV-Visible Spectrophotometry A simple and rapid method for quantification.

- Wavelength: The maximum absorbance (λ_{max}) for rosuvastatin is typically measured around 243 nm in 0.1 N HCl or 282 nm in pH 6.8 phosphate buffer.[3]
- Procedure:
 - Prepare a standard stock solution of USP Rosuvastatin Calcium Reference Standard.
 - Create a calibration curve by preparing a series of dilutions from the stock solution.
 - Measure the absorbance of the samples withdrawn from the dissolution vessels.
 - Calculate the concentration of rosuvastatin in the samples using the calibration curve.

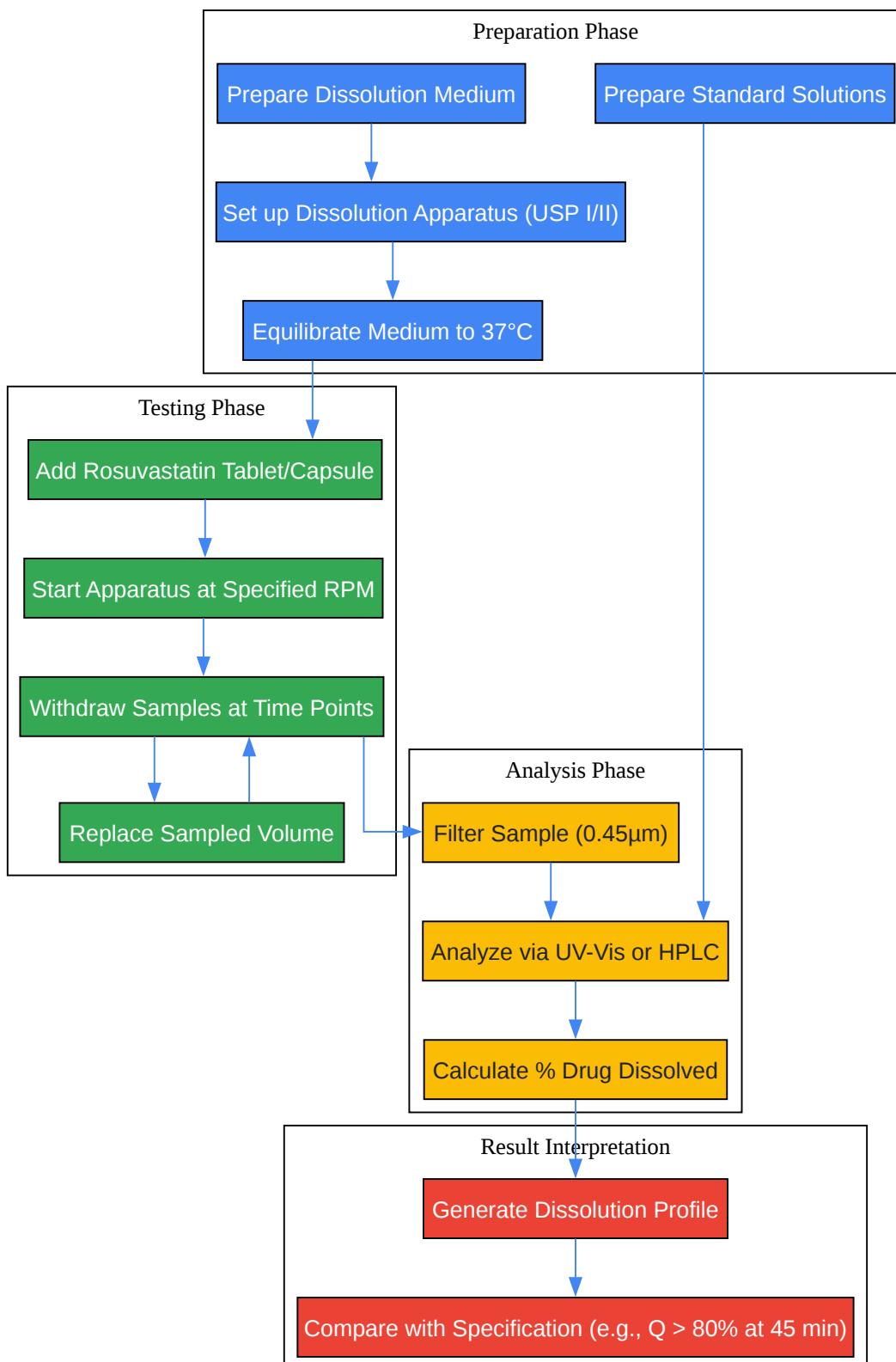
3.2.2. High-Performance Liquid Chromatography (HPLC) Provides greater specificity and is often the preferred method.

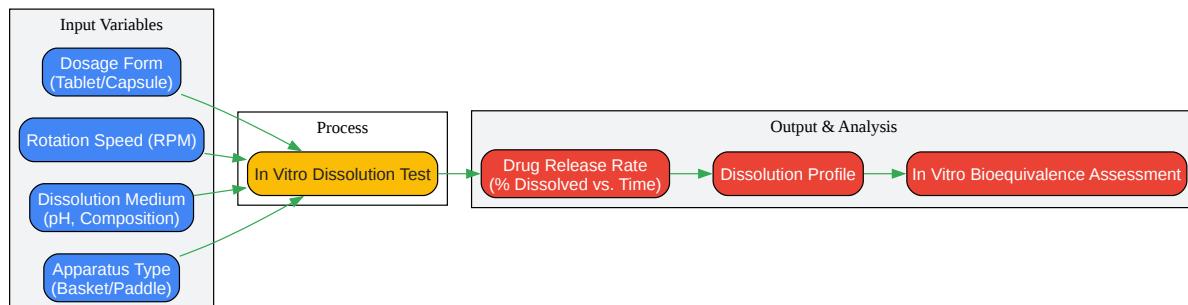
- Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate adjusted to a specific pH with phosphoric acid).[7][8]
- Column: A C18 column is frequently used.[9]
- Detector: UV detector set at an appropriate wavelength (e.g., 242 nm).
- Procedure:
 - Prepare a standard solution of USP Rosuvastatin Calcium RS.
 - Inject the filtered samples from the dissolution test into the HPLC system.

- The concentration of rosuvastatin is determined by comparing the peak area of the sample to the peak area of the standard.

Visualizations

Experimental Workflow for Rosuvastatin Dissolution Testing





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- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Dissolution Testing of Rosuvastatin Calcium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14802082#rosuvastatin-calcium-in-vitro-dissolution-testing-protocols>]

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